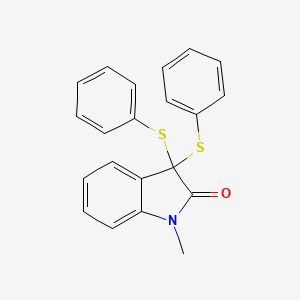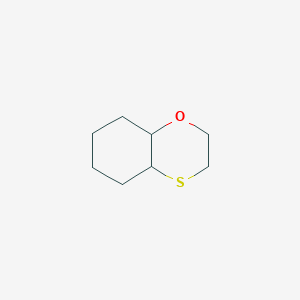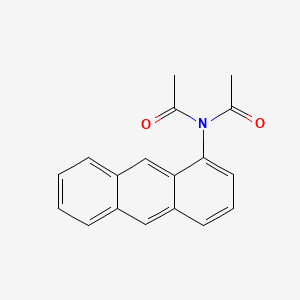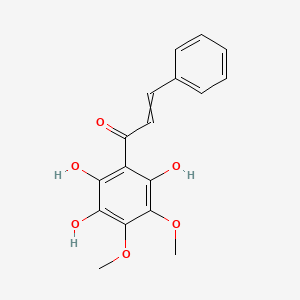
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in disinfection and antimicrobial activities. This compound is characterized by its unique structure, which includes two diethylmethylammonium groups connected by a sulfinyl bridge and two iodide ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) typically involves the reaction of diethylmethylamine with a sulfinyl-containing compound under controlled conditions. The reaction is carried out in the presence of iodide ions to form the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The iodide ions can be substituted with other anions, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like water or acetonitrile.
Major Products
The major products formed from these reactions include sulfonyl and sulfide derivatives, as well as various substituted quaternary ammonium salts.
Applications De Recherche Scientifique
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its antimicrobial properties.
Medicine: Explored for its potential use as a disinfectant in medical settings.
Industry: Utilized in the formulation of cleaning agents and disinfectants for industrial and household use.
Mécanisme D'action
The mechanism of action of ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The sulfinyl group enhances its antimicrobial activity by increasing its affinity for microbial cells. The iodide ions also contribute to its antimicrobial properties by releasing iodine, which further disrupts microbial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with strong antimicrobial properties.
Benzalkonium chloride: Widely used in disinfectants and antiseptics.
Cetyltrimethylammonium bromide: Commonly used as a surfactant and antimicrobial agent.
Uniqueness
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) is unique due to its sulfinyl bridge, which enhances its antimicrobial activity. The presence of iodide ions also distinguishes it from other quaternary ammonium compounds, providing additional antimicrobial effects.
Propriétés
Numéro CAS |
63951-30-4 |
|---|---|
Formule moléculaire |
C14H34I2N2OS |
Poids moléculaire |
532.31 g/mol |
Nom IUPAC |
2-[2-[diethyl(methyl)azaniumyl]ethylsulfinyl]ethyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C14H34N2OS.2HI/c1-7-15(5,8-2)11-13-18(17)14-12-16(6,9-3)10-4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
OJTFRASCEXKERE-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](C)(CC)CCS(=O)CC[N+](C)(CC)CC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


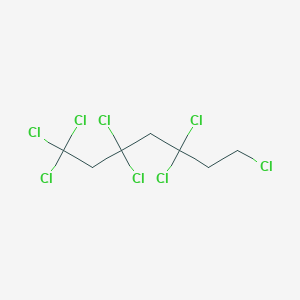
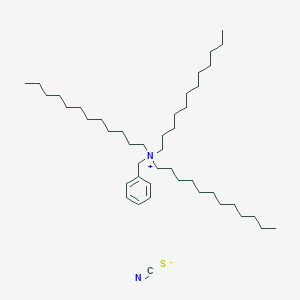
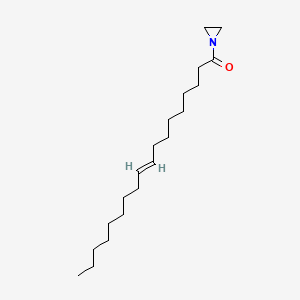
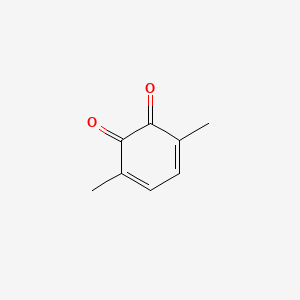
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
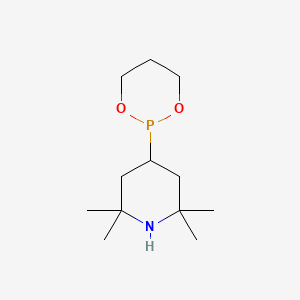
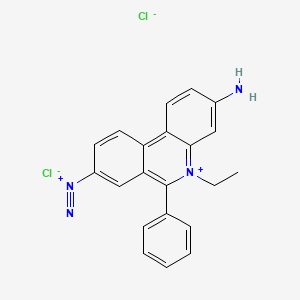
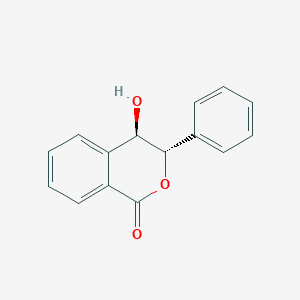
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)
